Dimethyl 2-nitro-5-(2,4,5-trichlorophenoxy)benzene-1,4-dicarboxylate
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Overview
Description
1,4-DIMETHYL 2-NITRO-5-(2,4,5-TRICHLOROPHENOXY)BENZENE-1,4-DICARBOXYLATE is a complex organic compound that belongs to the class of aromatic compounds It is characterized by the presence of multiple functional groups, including nitro, trichlorophenoxy, and dicarboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIMETHYL 2-NITRO-5-(2,4,5-TRICHLOROPHENOXY)BENZENE-1,4-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. The key steps include:
Nitration: Introduction of the nitro group to the benzene ring through electrophilic aromatic substitution.
Chlorination: Addition of chlorine atoms to the phenoxy group.
Carboxylation: Introduction of carboxylate groups to the benzene ring.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,4-DIMETHYL 2-NITRO-5-(2,4,5-TRICHLOROPHENOXY)BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the trichlorophenoxy group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
1,4-DIMETHYL 2-NITRO-5-(2,4,5-TRICHLOROPHENOXY)BENZENE-1,4-DICARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-DIMETHYL 2-NITRO-5-(2,4,5-TRICHLOROPHENOXY)BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trichlorophenoxy group can interact with hydrophobic regions of biomolecules. The dicarboxylate groups may facilitate binding to metal ions or other charged species .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylnitrobenzene: Similar structure but lacks the trichlorophenoxy and dicarboxylate groups.
1,4-Benzenediacetic acid, 2-nitro-: Contains nitro and carboxylate groups but lacks the trichlorophenoxy group.
Uniqueness
1,4-DIMETHYL 2-NITRO-5-(2,4,5-TRICHLOROPHENOXY)BENZENE-1,4-DICARBOXYLATE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H10Cl3NO7 |
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Molecular Weight |
434.6 g/mol |
IUPAC Name |
dimethyl 2-nitro-5-(2,4,5-trichlorophenoxy)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C16H10Cl3NO7/c1-25-15(21)7-4-13(8(16(22)26-2)3-12(7)20(23)24)27-14-6-10(18)9(17)5-11(14)19/h3-6H,1-2H3 |
InChI Key |
GUVSCRWHWMSEOA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1OC2=CC(=C(C=C2Cl)Cl)Cl)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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